molecular formula C8H3BrN2O4 B1414201 3-Bromo-2-cyano-5-nitrobenzoic acid CAS No. 1805190-57-1

3-Bromo-2-cyano-5-nitrobenzoic acid

Cat. No.: B1414201
CAS No.: 1805190-57-1
M. Wt: 271.02 g/mol
InChI Key: OYSUXIQIVGNUMB-UHFFFAOYSA-N
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Description

3-Bromo-2-cyano-5-nitrobenzoic acid is an organic compound with the molecular formula C8H3BrN2O4. It is a derivative of benzoic acid, characterized by the presence of bromine, cyano, and nitro functional groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-cyano-5-nitrobenzoic acid typically involves multi-step organic reactions. One common method starts with the bromination of 2-cyano-5-nitrobenzoic acid. The reaction is carried out using bromine in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position on the aromatic ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed to achieve high-quality product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-cyano-5-nitrobenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The cyano group can be oxidized to a carboxylic acid under strong oxidative conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Formation of derivatives like 3-amino-2-cyano-5-nitrobenzoic acid.

    Reduction: Formation of 3-bromo-2-cyano-5-aminobenzoic acid.

    Oxidation: Formation of 3-bromo-2-carboxy-5-nitrobenzoic acid.

Scientific Research Applications

3-Bromo-2-cyano-5-nitrobenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-2-cyano-5-nitrobenzoic acid depends on its application. In biochemical contexts, it may interact with specific enzymes or proteins, inhibiting their activity by binding to active sites or altering their conformation. The presence of reactive groups like the nitro and cyano groups allows it to form covalent bonds with nucleophilic residues in proteins, thereby modulating their function.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-2-fluoro-5-nitrobenzoic acid
  • 3-Bromo-5-nitrobenzoic acid
  • 2-Cyano-5-nitrobenzoic acid

Uniqueness

3-Bromo-2-cyano-5-nitrobenzoic acid is unique due to the combination of bromine, cyano, and nitro groups on the benzoic acid framework. This combination imparts distinct reactivity and properties, making it a valuable compound for specific synthetic and research applications. The presence of the cyano group, in particular, adds a level of versatility in further chemical transformations compared to its analogs.

Properties

IUPAC Name

3-bromo-2-cyano-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrN2O4/c9-7-2-4(11(14)15)1-5(8(12)13)6(7)3-10/h1-2H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYSUXIQIVGNUMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)C#N)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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